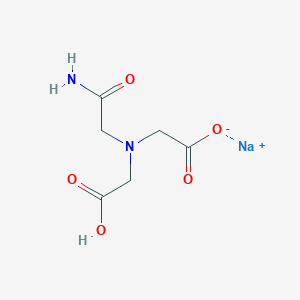

1-Boc-4-hydroxy-4-formyl-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Boc-4-hydroxy-4-formyl-piperidine” is a substituted piperidine compound. It’s used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-Boc-4-hydroxy-4-formyl-piperidine” is C11H19NO4 . The molecular weight is 229.27 g/mol . The InChI is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-hydroxy-4-formyl-piperidine” include a molecular weight of 229.27 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .科学的研究の応用

1. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction

- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.

- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .

- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .

2. Piperidine Derivatives in Drug Design

- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

3. Synthesis of N-Heterocyclic Alkyl Ethers via the Mitsunobu Reaction

- Summary of Application: 1-Boc-4-hydroxypiperidine is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . This reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or ethers.

- Methods of Application: The Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid in the presence of a triphenylphosphine and a diazo compound. The 1-Boc-4-hydroxypiperidine serves as the alcohol component in this reaction .

- Results or Outcomes: The result of this reaction is the formation of an N-heterocyclic alkyl ether. The yield and stereochemical outcome of the reaction depend on the specific conditions and reactants used .

4. Piperidine Derivatives in Drug Design

- Summary of Application: Piperidines, including 1-Boc-4-hydroxypiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The synthesis of piperidine derivatives often involves cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

特性

IUPAC Name |

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMZOYDABCDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646529 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-hydroxy-4-formyl-piperidine | |

CAS RN |

885523-44-4 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)